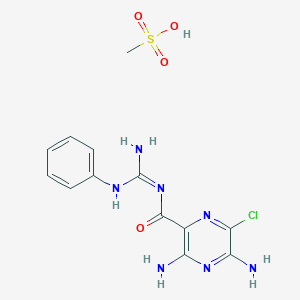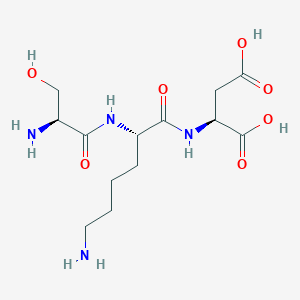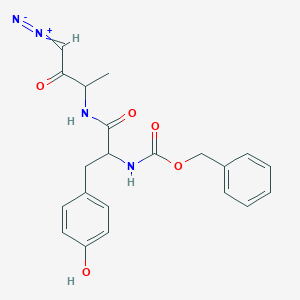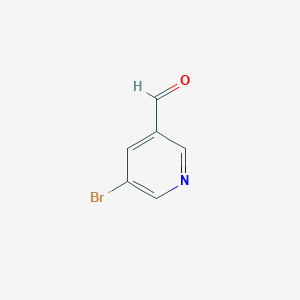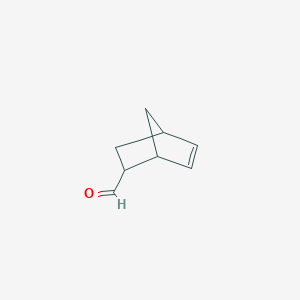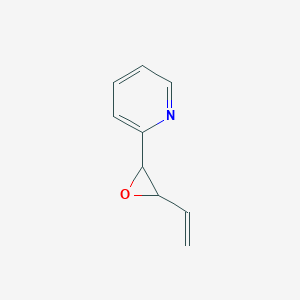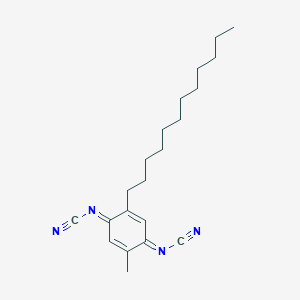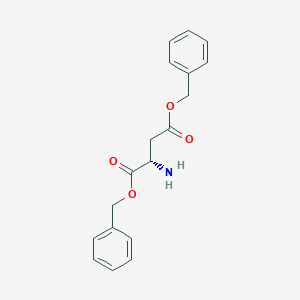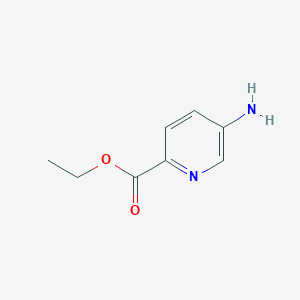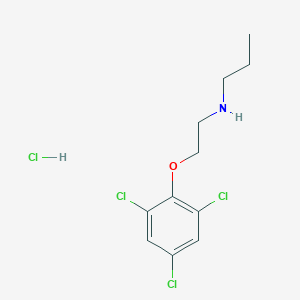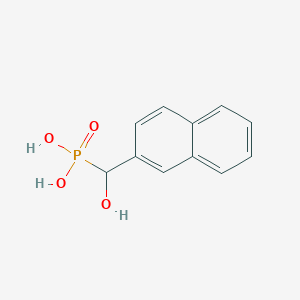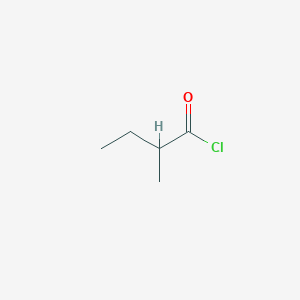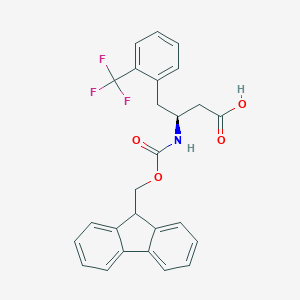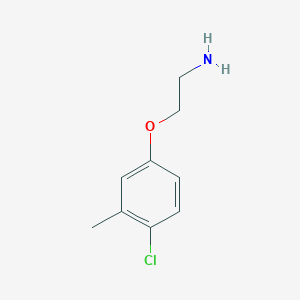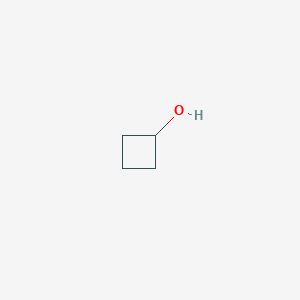
Cyclobutanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutanol and related cyclobutane-containing compounds is often achieved through [2 + 2]-type cycloaddition reactions. These reactions can be intermolecular or intramolecular, leading to a wide range of cyclobutane derivatives with diverse biological activities and potential for biomimetic syntheses. The process involves complex synthetic strategies that aim to construct the cyclobutane core efficiently, demonstrating the compound's significance in natural product synthesis and the synthetic challenges it presents (Yang et al., 2022).
Molecular Structure Analysis
Cyclobutanol's molecular structure is characterized by a four-membered cyclobutane ring bearing a hydroxyl group. This structural feature is crucial for its chemical properties and reactivity. The cyclobutane ring imparts strain to the molecule, influencing its reactivity in chemical reactions. The presence of the hydroxyl group also makes cyclobutanol an alcohol, affecting its solubility, boiling point, and potential for further chemical modifications.
Chemical Reactions and Properties
Cyclobutanol participates in various chemical reactions typical of alcohols, such as substitution and elimination reactions, and can undergo transformations to form different functionalized cyclobutane derivatives. These reactions are often explored in the synthesis of natural products containing cyclobutane rings, where cyclobutanol may serve as a precursor or intermediate. The unique cyclobutane ring structure of cyclobutanol also influences its chemical properties, making it a subject of interest for studies on cyclobutane-containing natural products and their synthetic analogs (Sergeiko et al., 2008).
Physical Properties Analysis
The physical properties of cyclobutanol, such as melting point, boiling point, and solubility, are influenced by its compact cyclobutane ring and hydroxyl group. These properties are essential for determining cyclobutanol's behavior in different environments and its suitability for various applications. Understanding these physical properties is crucial for manipulating cyclobutanol in synthetic processes and for its storage and handling.
Chemical Properties Analysis
Cyclobutanol's chemical properties are defined by its reactivity and stability. The strained cyclobutane ring makes cyclobutanol reactive in certain types of chemical reactions, such as ring-opening reactions. However, the hydroxyl group also imparts typical alcohol reactivity, allowing for a range of transformations. These chemical properties are critical for the design of synthetic strategies involving cyclobutanol and for exploiting its potential in the synthesis of complex molecules.
For more in-depth insights and examples of cyclobutanol synthesis and its applications, refer to the literature (Yang et al., 2022; Sergeiko et al., 2008).
Applications De Recherche Scientifique
-
Organic Synthesis
- Cyclobutanol is known to be a useful intermediate in organic synthesis . Its reactivity, particularly due to its strained ring structure, allows it to be transformed into other useful compounds through a series of chemical reactions .
- The production of cyclobutanol generally involves the reduction of cyclobutanone, a ketone counterpart of cyclobutanol .
- The outcomes of these reactions can contribute to the synthesis of more complex molecules .
-
Pharmaceutical Industry
- Cyclobutanol could potentially play a role in the creation of certain pharmaceuticals . Its strained structure might be leveraged to create novel therapeutic compounds with unique activity profiles .
- For instance, it was used in the preparation of a tripeptide derivative as a potent ACE inhibitor .
- The outcomes of these applications could lead to the development of new therapeutic compounds .
-
Natural Product Synthesis
- Cyclobutanol has been used in the total synthesis of cyclobutane-containing natural products . These complex natural products, including terpenoids, alkaloids, and steroids, not only display fascinating architectures, but also show potent biological activities .
- A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .
- The outcomes of these applications could lead to the development of new natural products with potent biological activities .
-
Formation of γ-Fluorinated Ketones
- 1-Arylsubstituted cyclobutanols undergo silver-catalyzed ring opening forming the open-chain alkyl radical which can be either trapped by SelectFluor to furnish γ-fluorinated ketones .
- This reaction has a broad substrate scope, affording a variety of γ-chloro alkyl ketones and medium-sized benzocyclic chlorides in synthetically useful yields and unique regioselectivities .
-
Ring Expansion to 1-Tetralones
-
Catalyst-Free Selenylation/Semipinacol Rearrangement Cascades
-
Catalytic Hydrogenation and Biological Synthesis
- More sustainable and efficient methods of producing cyclobutanol have been explored, such as catalytic hydrogenation and biological synthesis using modified microorganisms .
- These methods could potentially offer advantages over traditional methods, including milder reaction conditions and less environmental impact .
-
Demjanov Rearrangement
Safety And Hazards
Cyclobutanol is a highly flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . When inhaled or ingested, cyclobutanol may cause irritation and other health problems .
Relevant Papers
- "Thermal and dielectric studies on orientationally disordered crystal: cyclobutanol" .
- "Recent advances in the total synthesis of cyclobutane-containing natural products" .
- "Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization" .
Propriétés
IUPAC Name |
cyclobutanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXBEHDVMTNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062712 | |
| Record name | Cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Cyclobutanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclobutanol | |
CAS RN |
2919-23-5 | |
| Record name | Cyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2919-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD482C8GST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

